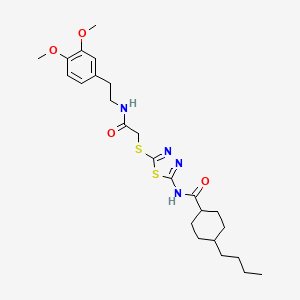
4-丁基-N-(5-((2-((3,4-二甲氧基苯乙基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C25H36N4O4S2 and its molecular weight is 520.71. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于“4-丁基-N-(5-((2-((3,4-二甲氧基苯乙基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)环己烷甲酰胺”化合物的科学研究应用的全面分析:
药理学研究
该化合物由于其结构特征,可能与各种生物靶标相互作用,因此在药理学研究中具有潜在的应用。 它的噻二唑部分以其生物活性而闻名,使其成为开发新药的候选药物,特别是在抗炎、抗菌和抗癌治疗领域 .
神经保护剂
二甲氧基苯乙基基团的存在表明该化合物可以用于研究其神经保护特性。 具有类似结构的化合物已显示出在保护神经元免受氧化应激和凋亡方面的希望,而氧化应激和凋亡是阿尔茨海默病和帕金森病等神经退行性疾病的关键因素 .
酶抑制研究
该化合物可用于酶抑制研究,特别是针对乙酰胆碱酯酶和丁酰胆碱酯酶等酶。 这些酶在神经递质的分解中起着至关重要的作用,它们的抑制是治疗阿尔茨海默病等疾病的治疗策略 .
抗氧化剂研究
鉴于其结构组成,该化合物可能表现出抗氧化特性。 研究可以集中在其清除自由基和减少氧化应激的能力,氧化应激与各种慢性疾病有关,包括心血管疾病和癌症 .
抗菌活性
该化合物的噻二唑环是已知的抗菌活性药效基团。它可以针对一系列细菌和真菌菌株进行测试,以评估其作为潜在抗菌剂的功效。 这可能导致开发新的抗生素或抗真菌药物 .
癌症研究
该化合物独特的结构使其可以用于探索其抗癌特性。它可以测试其抑制癌细胞增殖、诱导凋亡和干扰癌细胞信号通路的能力。 这使其成为开发新的化疗药物的候选药物 .
抗炎研究
该化合物可以研究其抗炎特性。 其结构表明它可以抑制关键的炎症介质,使其在治疗类风湿性关节炎和炎症性肠病等炎症性疾病方面有用 .
药物递送系统
由于其化学稳定性和潜在的生物活性,该化合物可以作为药物递送系统的一部分进行探索。 它可以用于增强其他治疗剂的递送和疗效,特别是在靶向药物递送应用中 .
这些应用突出了“4-丁基-N-(5-((2-((3,4-二甲氧基苯乙基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)环己烷甲酰胺”在各个科学研究领域的通用性和潜力。每个应用都为进一步调查和开发开辟了新的途径。
生物活性
The compound 4-butyl-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structure and Properties
The molecular structure of the compound includes:
- Thiadiazole Ring : This five-membered ring containing sulfur and nitrogen is known for its pharmacological significance.
- Cyclohexanecarboxamide : Provides stability and enhances lipophilicity.
- Dimethoxyphenethylamine Group : May contribute to neuroactive properties.
The compound's molecular formula is C₁₈H₂₄N₄O₃S, with a molecular weight of approximately 372.47 g/mol.
Biological Activities
-
Antitumor Activity
- Mechanism : The thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including K562 chronic myelogenous leukemia cells. The mechanism often involves the inhibition of protein kinases like Bcr-Abl, which are crucial for cancer cell proliferation .
- Case Study : A study demonstrated that derivatives similar to the target compound inhibited cell growth with IC50 values in the micromolar range, indicating potential as anticancer agents .
-
Antimicrobial Properties
- Spectrum of Activity : Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogens on the phenyl ring enhances this activity .
- Case Study : Compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 32 to 42 µg/mL against Candida albicans, suggesting effective antifungal properties .
- Anti-inflammatory Effects
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of related thiadiazole compounds:
The biological activities of 4-butyl-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can be attributed to:
- Inhibition of Protein Kinases : Similar compounds have been shown to bind effectively to kinase domains, disrupting signaling pathways critical for tumor growth.
- Membrane Permeability : The lipophilic nature of the cyclohexanecarboxamide enhances the ability of these compounds to cross cellular membranes, allowing for effective interaction with intracellular targets .
属性
IUPAC Name |
4-butyl-N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O4S2/c1-4-5-6-17-7-10-19(11-8-17)23(31)27-24-28-29-25(35-24)34-16-22(30)26-14-13-18-9-12-20(32-2)21(15-18)33-3/h9,12,15,17,19H,4-8,10-11,13-14,16H2,1-3H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFPZAYEBLGZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














